Cas no 1513178-60-3 (3-(benzyloxy)-5-ethoxyaniline)

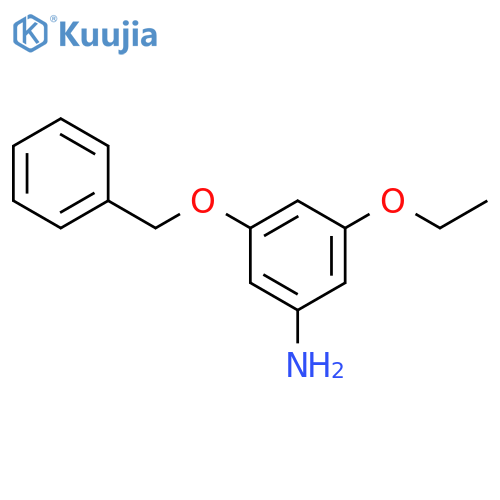

3-(benzyloxy)-5-ethoxyaniline structure

商品名:3-(benzyloxy)-5-ethoxyaniline

3-(benzyloxy)-5-ethoxyaniline 化学的及び物理的性質

名前と識別子

-

- 3-Ethoxy-5-(phenylmethoxy)benzenamine

- 3-(benzyloxy)-5-ethoxyaniline

- 1513178-60-3

- EN300-1294719

- AKOS019315533

-

- インチ: 1S/C15H17NO2/c1-2-17-14-8-13(16)9-15(10-14)18-11-12-6-4-3-5-7-12/h3-10H,2,11,16H2,1H3

- InChIKey: AHSNVCWEKQSTME-UHFFFAOYSA-N

- ほほえんだ: O(C1C=C(C=C(C=1)OCC)N)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 243.125928785g/mol

- どういたいしつりょう: 243.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 44.5Ų

3-(benzyloxy)-5-ethoxyaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1294719-0.05g |

3-(benzyloxy)-5-ethoxyaniline |

1513178-60-3 | 0.05g |

$719.0 | 2023-06-06 | ||

| Enamine | EN300-1294719-0.1g |

3-(benzyloxy)-5-ethoxyaniline |

1513178-60-3 | 0.1g |

$755.0 | 2023-06-06 | ||

| Enamine | EN300-1294719-0.25g |

3-(benzyloxy)-5-ethoxyaniline |

1513178-60-3 | 0.25g |

$789.0 | 2023-06-06 | ||

| Enamine | EN300-1294719-10.0g |

3-(benzyloxy)-5-ethoxyaniline |

1513178-60-3 | 10g |

$3683.0 | 2023-06-06 | ||

| Enamine | EN300-1294719-10000mg |

3-(benzyloxy)-5-ethoxyaniline |

1513178-60-3 | 10000mg |

$3007.0 | 2023-09-30 | ||

| Enamine | EN300-1294719-100mg |

3-(benzyloxy)-5-ethoxyaniline |

1513178-60-3 | 100mg |

$615.0 | 2023-09-30 | ||

| Enamine | EN300-1294719-5.0g |

3-(benzyloxy)-5-ethoxyaniline |

1513178-60-3 | 5g |

$2485.0 | 2023-06-06 | ||

| Enamine | EN300-1294719-1000mg |

3-(benzyloxy)-5-ethoxyaniline |

1513178-60-3 | 1000mg |

$699.0 | 2023-09-30 | ||

| Enamine | EN300-1294719-2.5g |

3-(benzyloxy)-5-ethoxyaniline |

1513178-60-3 | 2.5g |

$1680.0 | 2023-06-06 | ||

| Enamine | EN300-1294719-250mg |

3-(benzyloxy)-5-ethoxyaniline |

1513178-60-3 | 250mg |

$642.0 | 2023-09-30 |

3-(benzyloxy)-5-ethoxyaniline 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

1513178-60-3 (3-(benzyloxy)-5-ethoxyaniline) 関連製品

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 307-59-5(perfluorododecane)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量